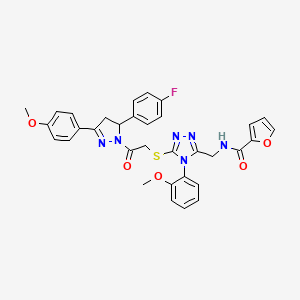

N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

The compound N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazoline core linked to a 1,2,4-triazole moiety, a furan-2-carboxamide group, and multiple aromatic substituents. The presence of fluorophenyl and methoxyphenyl groups may enhance bioavailability and target specificity, as these substituents are common in drug design for optimizing lipophilicity and electronic effects .

Properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29FN6O5S/c1-43-24-15-11-21(12-16-24)25-18-27(22-9-13-23(34)14-10-22)40(38-25)31(41)20-46-33-37-36-30(19-35-32(42)29-8-5-17-45-29)39(33)26-6-3-4-7-28(26)44-2/h3-17,27H,18-20H2,1-2H3,(H,35,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAMSWYLEAQNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=CC=C5OC)CNC(=O)C6=CC=CO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29FN6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-fluorophenyl group in Compound A and analogues (e.g., ) is associated with enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small size. Carbothioamide groups () may improve hydrogen-bonding capacity compared to furan-2-carboxamide in Compound A.

Biological Relevance: Pyrazoline-triazole hybrids (e.g., ) frequently exhibit antimicrobial and anti-inflammatory activities. Compound A’s methoxy and fluoro substituents may position it for similar applications, though empirical data are lacking. Thiazole-containing analogues () demonstrate that minor backbone alterations (e.g., thiazole vs. triazole) significantly modulate bioactivity.

Pharmacological and Mechanistic Insights

- Mitochondrial Channel Modulation: Compounds with pyrazoline and triazole motifs (e.g., ) often interact with ion channels. For instance, mitochondrial BK channel modulators exhibit nonspecific interactions, suggesting Compound A’s substituents might mitigate off-target effects .

- Allosteric Modulation : Methyl-substituted triazoles () show agonist or positive allosteric modulator (PAM) activity at nicotinic receptors. The 2-methoxyphenyl group in Compound A could similarly influence allosteric binding pockets.

- Enzyme Inhibition: Vorinostat-like hydroxamates () highlight the importance of hydrogen-bonding motifs (e.g., carboxamide in Compound A) for targeting enzymes like histone deacetylases (HDACs).

Crystallographic and Computational Analysis

- Structural Studies : X-ray crystallography of related pyrazoline-triazole compounds () reveals planar aromatic systems and intermolecular contacts (e.g., C–H···π interactions) critical for stability. Compound A ’s furan-2-carboxamide group may introduce torsional strain, affecting packing efficiency.

- Refinement Tools : Programs like SHELXL () enable precise structural analysis, though Compound A ’s complexity may necessitate advanced computational modeling for virtual screening (as in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.